![molecular formula C10H8ClFO2 B11756233 9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756233.png)
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Halogenation: The precursor undergoes halogenation to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.
Cyclization: The halogenated intermediate is then subjected to cyclization reactions to form the benzoxepine ring structure.
Oxidation/Reduction: Depending on the desired oxidation state, the compound may undergo oxidation or reduction reactions to achieve the final product.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, altering its chemical properties.
Cycloaddition: The benzoxepine ring can participate in cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be compared with other benzoxepine derivatives, such as:
Dibenzoxepin: A tricyclic compound used as a parent structure for certain drugs.
Benzoxepine-1,2,3-triazole hybrids: These compounds have shown potential antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific halogenation pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
9-chloro-8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H8ClFO2/c11-9-7(12)4-3-6-8(13)2-1-5-14-10(6)9/h3-4H,1-2,5H2 |
InChI Key |
WDXDBYWRJOARMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=C(C=C2)F)Cl)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


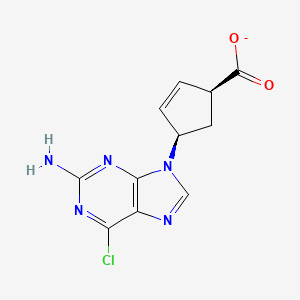
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
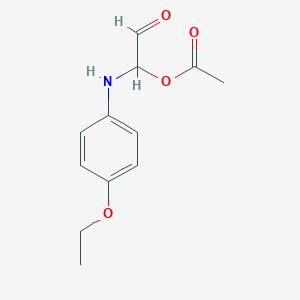
![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
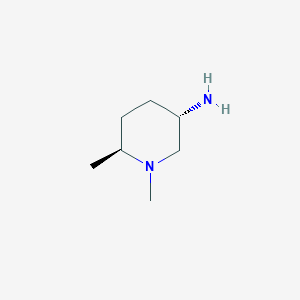
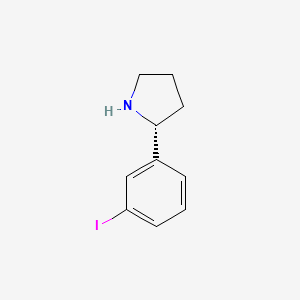

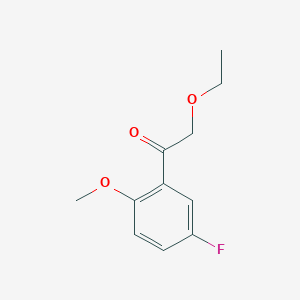
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756235.png)
